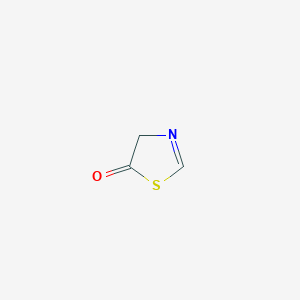

5(4H)-Thiazolone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5(4H)-Thiazolone is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of a thiazole ring with a carbonyl group at the 4-position, making it a versatile scaffold for the synthesis of numerous derivatives.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5(4H)-Thiazolone typically involves the cyclization of thioamides with α-haloketones. One common method is the reaction of thioamides with α-bromoacetophenone under basic conditions, leading to the formation of the thiazolone ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained around 60-80°C.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption.

化学反応の分析

Types of Reactions: 5(4H)-Thiazolone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can yield thiazolidinones, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidinones.

Substitution: Various substituted thiazolones depending on the nucleophile used.

科学的研究の応用

5(4H)-Thiazolones and their derivatives are sulfur-containing heterocyclic compounds with diverse applications, particularly in medicinal chemistry . These compounds have garnered interest due to their bioactivities, making them valuable targets in pharmaceutical research .

Anticancer Activity

5(4H)-Thiazolones have demonstrated potential as anticancer agents, attracting attention for their ability to inhibit cancer cell growth .

Thiazolyl-Pyrazole Hybrids: Thiazolyl-pyrazole hybrids have exhibited anticancer activity . Certain compounds in this class have shown promising results against specific cancer cell lines .

- Compound 10a: A phenylhydrazo-thiazolone derivative, exhibited higher antitumor inhibitory activities against HepG-2 liver cancer cell lines (IC50 value of 2.20 ± 0.13 μg/mL) compared to the standard doxorubicin drug (IC50 value of 3.07 ± 0.27 μg/mL) . This suggests that compound 10a could be a promising scaffold for anti-liver cancer chemotherapeutics .

- 4-Pyridyl-thiazole derivative 21: Displayed higher antitumor activity compared to the 4-phenyl-thiazole derivative 15a .

- SAR Findings: The presence of two methyl groups (electron donating group) at position 3 and 5 of the phenyl ring in the arylhydrazo-pyrazolone moiety increases activity .

CDK2 Inhibitors: Thiazolone derivatives have been designed and synthesized as cyclin-dependent kinase 2 (CDK2) inhibitors for cancer treatment .

- Novel thiazolone and fused thiazolthione derivatives exhibited potent CDK2/cyclin A2 inhibitory effects, with IC50 values ranging from 105.39 to 742.78 nM .

- Compounds 4 and 6 showed the highest inhibitory activity, with IC50 values of 105.39 and 139.27 nM, respectively .

- Most compounds displayed significant inhibition against breast and colon cancer cell lines, with IC50 values ranging from 0.54–5.26 μM and 0.83–278 μM, respectively .

- Flow cytometry analysis of compounds 5 and 7 on the MCF-7 breast cancer cell line resulted in cell-cycle arrest at the Pre G1/G2-M phases and reinforced apoptosis via activation of caspase-7 .

Thiazolyl-Pyrazoline Derivatives: Thiazolyl-pyrazoline derivatives have been investigated as potential dual EGFR/HER2 inhibitors .

- SAR studies indicate that compounds with 5-(4-methoxy phenyl) pyrazoline are generally more active than those with 5-(4-chloro phenyl) pyrazoline . The substitution on C5 of the thiazole decreases the potent activity .

Thiazolidin-4-one Derivatives: Thiazolidin-4-one derivatives exhibit anticancer activity .

Other Biological Activities

Beyond anticancer properties, 5(4H)-thiazolones and their derivatives possess a range of other biological activities .

- Antimicrobial, Antifungal, and Antiviral Activity: Heterocycle-containing azo dyes and their derivatives, including thiazolones, exhibit antimicrobial, antifungal, and antiviral properties .

- Anti-inflammatory Activity: Certain thiazolone derivatives have demonstrated anti-inflammatory activity . For example, compounds 105 and 106 have shown significant inhibitory activity against heat-induced hemolysis, comparable to aspirin .

- Other Activities: Thiazolidin-4-one derivatives have demonstrated diverse biological activities, including antitubercular, anti-diabetic, analgesic, antiparasitic, anti-HIV, antioxidant, anti-malarial, COX inhibitory, and anti-hypertensive activity .

Applications

The diverse biological activities of 5(4H)-thiazolones make them valuable in the development of new therapeutic agents . Their applications span various fields, including:

- Drug Discovery: As scaffolds for designing novel drugs with improved efficacy and safety profiles .

- Medicinal Chemistry: As building blocks for synthesizing complex molecules with desired biological activities .

- Chemical Synthesis: As intermediates in organic synthesis, enabling the creation of diverse chemical compounds .

作用機序

The mechanism of action of 5(4H)-Thiazolone and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

類似化合物との比較

5(4H)-Oxazolones: These compounds have a similar five-membered ring structure but contain an oxygen atom instead of sulfur. They are known for their biological activities and are used in the synthesis of amino acids and peptides.

Imidazolones: These compounds contain two nitrogen atoms in the ring and are used in medicinal chemistry for their diverse biological activities.

Uniqueness of 5(4H)-Thiazolone: The presence of sulfur in the thiazolone ring imparts unique chemical reactivity and biological properties compared to its oxygen and nitrogen analogs

特性

CAS番号 |

5666-38-6 |

|---|---|

分子式 |

C3H3NOS |

分子量 |

101.13 g/mol |

IUPAC名 |

4H-1,3-thiazol-5-one |

InChI |

InChI=1S/C3H3NOS/c5-3-1-4-2-6-3/h2H,1H2 |

InChIキー |

ANLWISZYQCXSPW-UHFFFAOYSA-N |

正規SMILES |

C1C(=O)SC=N1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。